molecular formula C13H14O3 B14624868 2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- CAS No. 57052-86-5

2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-

Cat. No.: B14624868
CAS No.: 57052-86-5
M. Wt: 218.25 g/mol
InChI Key: BAVXFDXXXPYVHL-UHFFFAOYSA-N
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Description

2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- is a heterocyclic compound that features a fused pyran and benzoxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of electrophilic reagents followed by nucleophilic reagents to form the desired ring structure . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antitumor activity may be due to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

57052-86-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2,3,4,7,8,9-hexahydropyrano[3,2-h][1]benzoxepin-6-one

InChI

InChI=1S/C13H14O3/c14-11-4-2-6-16-13-8-12-9(7-10(11)13)3-1-5-15-12/h7-8H,1-6H2

InChI Key

BAVXFDXXXPYVHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2OC1)OCCCC3=O

Origin of Product

United States

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